molecular formula C16H21N3O2 B15288601 Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate CAS No. 938184-94-2

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate

Cat. No.: B15288601
CAS No.: 938184-94-2
M. Wt: 287.36 g/mol
InChI Key: SGGOISVHMCXOCO-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate is a chemical compound with the molecular formula C16H21N3O2 and a molecular weight of 287.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a cyano group and a phenylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate typically involves the reaction of piperidine derivatives with cyano and phenylamino substituents. One common method involves the condensation of 4-cyano-4-(phenylamino)piperidine with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and phenylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate is unique due to its specific combination of cyano and phenylamino groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 3-(4-anilino-4-cyanopiperidin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-21-15(20)7-10-19-11-8-16(13-17,9-12-19)18-14-5-3-2-4-6-14/h2-6,18H,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGOISVHMCXOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCC(CC1)(C#N)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938184-94-2
Record name Methyl 3-[4-cyano-4-(phenylamino)piperidin-1-yl]propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2Z09AMA8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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